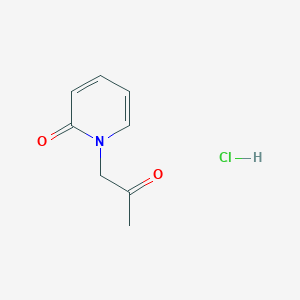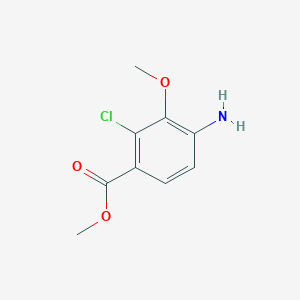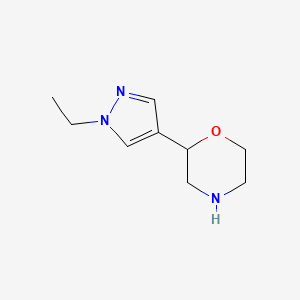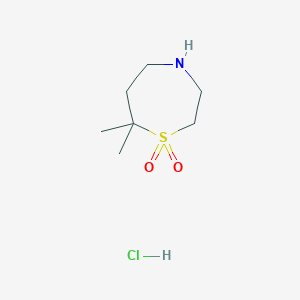
1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride
説明
The compound “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” is a type of organic compound. Organic compounds are widely used in pharmaceuticals, materials science, and many other fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, substitution, and cyclization . The exact synthesis process for “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving “1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride” would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory tests .科学的研究の応用
Synthesis and Utility : Dihydropyridines, including 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride, are important scaffolds in pharmaceutical research due to their biological properties. They have been used to synthesize drug molecules and natural products like alkaloids. The review by Sharma and Singh (2017) provides an overview of the methodologies used for the synthesis of dihydropyridines and their significance in the synthesis of medicinal natural products (Sharma & Singh, 2017).
Catalysis and Synthesis : In a study by Zhang et al. (2004), 1,4-dihydropyridines were used in photocatalytic hydrogen production, demonstrating their utility in organic synthesis and catalysis (Zhang et al., 2004).
Enzymatic Synthesis : Liu et al. (2011) developed a method for constructing 3,4-dihydropyridin-2-ones via enzymatic condensation, demonstrating the potential of dihydropyridines in enzymatic synthesis and organic chemistry (Liu et al., 2011).
Chemical Properties and Interactions : Baluja and Talaviya (2016) investigated the physical properties of dihydropyridine derivatives in dimethyl sulfoxide, including density, sound speed, and viscosity. This study provides insights into the solute-solvent interactions of dihydropyridine derivatives (Baluja & Talaviya, 2016).
Heterocyclic Compound Synthesis : The synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid by Zhao Jing-gui (2005) is another example of the diverse applications of dihydropyridines in creating novel heterocyclic compounds (Zhao Jing-gui, 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-oxopropyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-7(10)6-9-5-3-2-4-8(9)11;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZVCFGXSQUSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)


![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)



![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)

amine dihydrochloride](/img/structure/B1433436.png)

![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)